molecular formula C22H24N2O3 B253743 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide

カタログ番号 B253743
分子量: 364.4 g/mol
InChIキー: ZNLYLUSXIBSBMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. This compound has been extensively studied for its potential applications in various fields of scientific research.

科学的研究の応用

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide has been studied for its potential applications in various fields of scientific research, including cancer, metabolic disorders, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death. In metabolic disorders research, this compound has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure. In cardiovascular diseases research, this compound has been shown to improve lipid metabolism, reduce atherosclerosis, and protect against ischemia-reperfusion injury.

作用機序

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide exerts its effects by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy metabolism. Activation of PPARδ by this compound leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which result in improved metabolic function and energy expenditure. In addition, this compound has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound increases fatty acid oxidation, glucose uptake, and mitochondrial biogenesis in various cell types, including skeletal muscle cells, adipocytes, and hepatocytes. In vivo studies have shown that this compound improves insulin sensitivity, reduces inflammation, and increases energy expenditure in animal models of metabolic disorders. In addition, this compound has been shown to improve lipid metabolism, reduce atherosclerosis, and protect against ischemia-reperfusion injury in animal models of cardiovascular diseases.

実験室実験の利点と制限

One of the main advantages of 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide for lab experiments is its specificity for PPARδ, which allows for the selective activation of this receptor without affecting other PPAR isoforms. In addition, this compound has a long half-life, which allows for once-daily dosing in animal studies. However, one of the limitations of this compound is its potential for off-target effects, which may complicate the interpretation of experimental results. In addition, the use of this compound in animal studies may not accurately reflect its effects in humans, and further research is needed to determine its safety and efficacy in humans.

将来の方向性

There are several future directions for research on 2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide. One area of research is the development of more selective and potent PPARδ agonists with fewer off-target effects. Another area of research is the investigation of the effects of this compound on other physiological systems, such as the immune system and the central nervous system. In addition, further research is needed to determine the safety and efficacy of this compound in humans, and to explore its potential applications in the treatment of metabolic disorders and cardiovascular diseases.

合成法

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-5-isoxazolyl]acetamide was first synthesized by GlaxoSmithKline in 1992. The synthesis method involves the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride in the presence of a base to form 2-(4-tert-butylphenoxy)acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride and sodium acetate to form 2-(4-tert-butylphenoxy)-N-hydroxyacetamide. Finally, the N-hydroxyacetamide is reacted with 4-methylphenylisoxazole-5-carboxylic acid chloride in the presence of a base to form this compound.

特性

分子式

C22H24N2O3

分子量

364.4 g/mol

IUPAC名

2-(4-tert-butylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide

InChI

InChI=1S/C22H24N2O3/c1-15-5-7-16(8-6-15)19-13-21(27-24-19)23-20(25)14-26-18-11-9-17(10-12-18)22(2,3)4/h5-13H,14H2,1-4H3,(H,23,25)

InChIキー

ZNLYLUSXIBSBMU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

正規SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。